molecular formula C6H14S2 B1595111 Butyl ethyl disulfide CAS No. 63986-03-8

Butyl ethyl disulfide

Cat. No.: B1595111
CAS No.: 63986-03-8
M. Wt: 150.3 g/mol
InChI Key: QEYJAENSRLNDFW-UHFFFAOYSA-N
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Description

Butyl ethyl disulfide is an organic compound characterized by the presence of a disulfide bond between a butyl group and an ethyl group This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl ethyl disulfide can be synthesized through the reaction of butyl thiol and ethyl thiol in the presence of an oxidizing agent. The general reaction involves the oxidation of the thiol groups to form the disulfide bond:

2RSH+Oxidizing AgentRSSR+Reduced Agent2RSH + \text{Oxidizing Agent} \rightarrow RSSR + \text{Reduced Agent} 2RSH+Oxidizing Agent→RSSR+Reduced Agent

In this case, R represents the butyl and ethyl groups.

Industrial Production Methods: Industrial production of this compound typically involves the use of molecular oxygen or hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the efficient formation of the disulfide bond. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Disulfides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Butyl ethyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide chemistry.

    Biology: Investigated for its potential role in biological systems, particularly in redox reactions and protein folding.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of butyl ethyl disulfide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical processes. In biological systems, disulfides play a crucial role in maintaining the structural integrity of proteins by forming disulfide bridges. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

  • Butyl methyl disulfide
  • Ethyl methyl disulfide
  • Dipropyl disulfide

Comparison: Butyl ethyl disulfide is unique due to the specific combination of butyl and ethyl groups, which imparts distinct chemical properties. Compared to other disulfides, it may exhibit different reactivity patterns and stability. For instance, the steric effects of the butyl group can influence the compound’s behavior in substitution reactions, making it more or less reactive compared to other disulfides with smaller or larger alkyl groups.

Properties

IUPAC Name

1-(ethyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYJAENSRLNDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213901
Record name Butyl ethyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless or pale yellow liquid; Sulfureous aroma
Record name Butyl ethyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Butyl ethyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.954-0.964 (20°)
Record name Butyl ethyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

63986-03-8
Record name Butyl ethyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63986-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl ethyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063986038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl ethyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL ETHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547878JR6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Butyl ethyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032180
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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